molecular formula C14H13F3N2O2S B14754197 4-methyl-N-(2,2,2-trifluoro-1-pyridin-4-ylethyl)benzenesulfonamide CAS No. 851165-68-9

4-methyl-N-(2,2,2-trifluoro-1-pyridin-4-ylethyl)benzenesulfonamide

Cat. No.: B14754197
CAS No.: 851165-68-9
M. Wt: 330.33 g/mol
InChI Key: AUSGSDWOYCOFJF-UHFFFAOYSA-N
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Description

4-methyl-N-(2,2,2-trifluoro-1-pyridin-4-ylethyl)benzenesulfonamide is a chemical compound known for its unique structure and properties. It is often used in research and development settings due to its specific interactions and reactivity.

Preparation Methods

The synthesis of 4-methyl-N-(2,2,2-trifluoro-1-pyridin-4-ylethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the pyridine and benzenesulfonamide precursors. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

4-methyl-N-(2,2,2-trifluoro-1-pyridin-4-ylethyl)benzenesulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

4-methyl-N-(2,2,2-trifluoro-1-pyridin-4-ylethyl)benzenesulfonamide is utilized in various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into its potential therapeutic effects, particularly in targeting specific pathways or receptors.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-methyl-N-(2,2,2-trifluoro-1-pyridin-4-ylethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects depending on the context of its use. The compound’s trifluoromethyl group and pyridine ring play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Compared to other similar compounds, 4-methyl-N-(2,2,2-trifluoro-1-pyridin-4-ylethyl)benzenesulfonamide stands out due to its unique trifluoromethyl group, which enhances its chemical stability and reactivity. Similar compounds include:

Properties

CAS No.

851165-68-9

Molecular Formula

C14H13F3N2O2S

Molecular Weight

330.33 g/mol

IUPAC Name

4-methyl-N-(2,2,2-trifluoro-1-pyridin-4-ylethyl)benzenesulfonamide

InChI

InChI=1S/C14H13F3N2O2S/c1-10-2-4-12(5-3-10)22(20,21)19-13(14(15,16)17)11-6-8-18-9-7-11/h2-9,13,19H,1H3

InChI Key

AUSGSDWOYCOFJF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=NC=C2)C(F)(F)F

Origin of Product

United States

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